![molecular formula C12H13N3O3 B2848191 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1525736-60-0](/img/structure/B2848191.png)
2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
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Overview
Description
The compound “2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” is a heterocyclic compound. It is a part of the triazole family, which is known for its versatile biological activities . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole compounds often involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, the NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions. For instance, the introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” can be determined using various techniques. For instance, the yield, melting point, and NMR data can be obtained from experimental procedures .Scientific Research Applications
- Triazole Derivatives : Researchers have synthesized triazole analogues containing alkynyl side chains. These derivatives are evaluated for antifungal activity against Cryptococcus and Candida species .
Antifungal Agents
Heterocyclic Chemistry
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction .
Mode of Action
Triazole compounds, which include 2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Given the known targets of 1,2,4-triazolo[1,5-a]pyridine derivatives, it can be inferred that this compound may influence pathways related to immune response, cellular metabolism, and signal transduction .
Result of Action
Given the known activities of 1,2,4-triazolo[1,5-a]pyridine derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the thermal stability of a compound can affect its efficacy and stability. Some triazolo[1,5-a]pyridine derivatives have been reported to possess excellent thermal stability . .
Safety and Hazards
While specific safety and hazard data for “2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” may not be readily available, it’s important to note that safety precautions should always be taken when handling chemical compounds. For instance, some triazole compounds are known to cause eye and skin irritation and may have effects on the respiratory system .
Future Directions
The future directions for research on “2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid” and similar compounds could involve the development of new synthesis methods , the design of new drug candidates , and further exploration of their antimicrobial, antioxidant, and antiviral potential .
properties
IUPAC Name |
2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(17)9-1-2-10-13-11(14-15(10)7-9)8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLXBTPOBQJUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3C=C(C=CC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid |
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